1-去羧基-3-酮-海诺酸

描述

1-Decarboxy-3-oxo-ceanothic acid is a type of triterpenoid . It shows in vitro cytotoxic activity in a human ovarian adenocarcinoma cell line . The cytotoxic effect is mediated, at least in part, by the induction of apoptosis .

Synthesis Analysis

The apoptotic process caused by 1-Decarboxy-3-oxo-ceanothic acid requires the synthesis of new proteins . It has been observed that the compound causes a dose-dependent inhibition of DNA synthesis .Molecular Structure Analysis

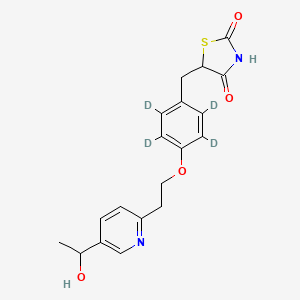

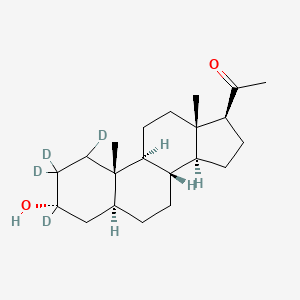

The molecular formula of 1-Decarboxy-3-oxo-ceanothic acid is C29H44O3 . It contains a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .Chemical Reactions Analysis

1-Decarboxy-3-oxo-ceanothic acid has been observed to cause a dose-dependent inhibition of DNA synthesis in human ovarian adenocarcinoma (OVCAR-3) cells . It also induces DNA fragmentation with the characteristic pattern of inter-nucleosomal ladder .Physical and Chemical Properties Analysis

1-Decarboxy-3-oxo-ceanothic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 440.7 g/mol . The compound has a total of 80 bonds, including 36 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .科学研究应用

对癌细胞的细胞毒作用:Lee等人(1998年)的研究发现1-去羧基-3-酮-海诺酸对OVCAR-3和HeLa癌细胞系表现出细胞毒作用。这种化合物在其类别中表现出最强的细胞毒性,表明在癌症治疗中具有潜力(Lee et al., 1998)。

诱导卵巢腺癌细胞凋亡:Su等人(1998年)的另一项研究表明,1-去羧基-3-酮-海诺酸(DOCA)抑制DNA合成并诱导人类卵巢腺癌(OVCAR-3)细胞凋亡。这项研究表明了其在癌症治疗中的潜在用途,特别是针对卵巢腺癌(Su et al., 1998)。

微生物转化研究:Lee、You和Wang(1993年)探索了Mycobacterium sp.(NRRL B-3805)对海诺酸及其衍生物的微生物转化。这项研究为这些化合物在生物技术或药理学中的生物转化和潜在应用提供了见解(Lee, You, & Wang, 1993)。

立体化学和结构分析:Eade等人(1971年)和Mayo和Starratt(1962年)对海诺酸及其衍生物的立体化学进行了研究。这些研究对于理解海诺酸及其衍生物的化学结构和性质至关重要,这对它们在科学研究中的应用是必不可少的(Eade et al., 1971),(Mayo & Starratt, 1962)。

抗菌活性:Li、Cai和Wu(1997年)确定海诺酸对各种口腔病原体具有生长抑制作用,突显其作为抗菌剂的潜力(Li, Cai, & Wu, 1997)。

抗氧化和抗炎活性:Abdullah等人(2021年)研究了从枸杞树藤提取的海诺酸的抗氧化、镇痛、抗炎和肝保护活性。这表明其在治疗各种疾病和疾病中的潜力(Abdullah et al., 2021)。

作用机制

Target of Action

1-Decarboxy-3-oxo-ceanothic acid primarily targets DNA synthesis in cells . It shows cytotoxic activity against human ovarian adenocarcinoma cell lines such as OVCAR-3 and HeLa, and less so against the normal cell line FS-5 .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This inhibition is a crucial part of its mode of action as it prevents the replication of cancer cells, thereby limiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 1-Decarboxy-3-oxo-ceanothic acid is the DNA replication pathway . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing cancer cells from replicating and spreading .

Pharmacokinetics

Its impact on bioavailability is significant given its potent cytotoxic effects on specific cancer cell lines .

Result of Action

The result of 1-Decarboxy-3-oxo-ceanothic acid’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by its cytotoxic effects on OVCAR-3 and HeLa cancer cell lines .

属性

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDCZUBEFGYVSS-RSICVRGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of DOCA in inducing cell death?

A: Research suggests that DOCA induces apoptosis, also known as programmed cell death, in human ovarian adenocarcinoma (OVCAR-3) cells [, ]. This process is characterized by specific morphological changes, including cell shrinkage and nuclear condensation, as well as DNA fragmentation into a pattern known as the "inter-nucleosomal ladder" []. Interestingly, protein synthesis seems to be necessary for DOCA-induced apoptosis, as the protein synthesis inhibitor cycloheximide partially blocked both cell death and DNA fragmentation []. This suggests that DOCA may trigger the synthesis of new proteins directly involved in the apoptotic cascade. Importantly, no direct DNA damage was observed prior to apoptosis, indicating that DOCA's cytotoxic effect is not primarily mediated by direct DNA damage [].

Q2: How potent is DOCA compared to other cytotoxic compounds, and are there differences in its effects on cancerous and non-cancerous cells?

A: Studies have shown that DOCA displays cytotoxic activity against several cancer cell lines, including OVCAR-3 (ovarian adenocarcinoma) and HeLa (cervical cancer), with IC50 values of 2.8 µg/mL and 6.6 µg/mL, respectively []. This indicates that DOCA effectively inhibits the growth of these cancer cells at low micromolar concentrations. Interestingly, DOCA showed lower cytotoxicity against the normal human fibroblast cell line FS-5, with an IC50 of 11.3 µg/mL []. This suggests that DOCA may exhibit some degree of selectivity towards cancer cells, although further research is needed to confirm and understand the underlying mechanisms of this selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。